![molecular formula C21H14FN3O3S2 B14955507 3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955507.png)
3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
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Description
3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C21H14FN3O3S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H16F N3O2S2
Molecular Weight: 385.46 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. The presence of the allyl and fluorophenyl groups is believed to enhance these effects by increasing membrane permeability and disrupting cellular processes .
Anticancer Effects
The anticancer potential of thiazole derivatives has been extensively studied. The compound under review has demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation .
Anti-inflammatory Properties
Compounds with thiazole structures have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting a potential application in treating inflammatory diseases. This activity may be linked to its interaction with NF-kB signaling pathways .
The biological activities of this compound are thought to arise from its structural characteristics that allow it to bind effectively to specific biological targets. These include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation.
- Receptor Modulation: Its interaction with various receptors could modulate signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
Molecular Formula |
C21H14FN3O3S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14FN3O3S2/c1-2-10-25-20(27)16(30-21(25)29)12-15-18(28-14-8-6-13(22)7-9-14)23-17-5-3-4-11-24(17)19(15)26/h2-9,11-12H,1,10H2/b16-12- |
InChI Key |
BQRYMGZCDIOVCA-VBKFSLOCSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)SC1=S |
Origin of Product |
United States |
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